molecular formula C15H19NO B7457705 N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Número de catálogo B7457705
Peso molecular: 229.32 g/mol
Clave InChI: QNIMOCRLJKAQIE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide (CTA) is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. CTA belongs to the class of cyclopropyl amides and has been synthesized using a variety of methods.

Mecanismo De Acción

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide exerts its therapeutic effects through the inhibition of protein aggregation. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide binds to the hydrophobic regions of Aβ peptides and alpha-synuclein, preventing their aggregation into toxic oligomers and fibrils. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide also stabilizes the monomeric forms of these proteins, which are less toxic than their aggregated forms.
Biochemical and Physiological Effects
N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to have minimal toxicity in vitro and in vivo. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide does not affect cell viability or induce cell death at concentrations up to 100 µM. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide also does not affect the viability of primary neurons or astrocytes at concentrations up to 50 µM. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to cross the blood-brain barrier in mice, indicating its potential for central nervous system (CNS) drug delivery.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has several advantages for lab experiments, including its low toxicity, ability to cross the blood-brain barrier, and potential for CNS drug delivery. However, N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide is a relatively new compound and has not been extensively studied in vivo. Further research is needed to fully understand its pharmacokinetics and pharmacodynamics.

Direcciones Futuras

There are several future directions for research on N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide. One direction is to further study its mechanism of action and its effects on protein aggregation in vitro and in vivo. Another direction is to investigate its potential for drug delivery to the CNS and its efficacy in animal models of neurodegenerative diseases. Additionally, N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide could be modified to improve its pharmacokinetics and pharmacodynamics, potentially leading to the development of more effective therapeutics for neurodegenerative diseases.

Métodos De Síntesis

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been synthesized using various methods, including a one-pot synthesis and a three-step synthesis. The one-pot synthesis involves the reaction of 2-cyclopropylacetic acid with 2-naphthylamine in the presence of a catalyst. The three-step synthesis involves the reaction of 2-cyclopropylacetic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-naphthylamine to form the amide.

Aplicaciones Científicas De Investigación

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease. N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide has also been shown to inhibit the aggregation of alpha-synuclein, which is implicated in the pathogenesis of Parkinson's disease.

Propiedades

IUPAC Name

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(16-14-7-8-14)10-11-5-6-12-3-1-2-4-13(12)9-11/h5-6,9,14H,1-4,7-8,10H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIMOCRLJKAQIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.